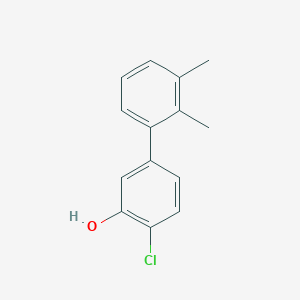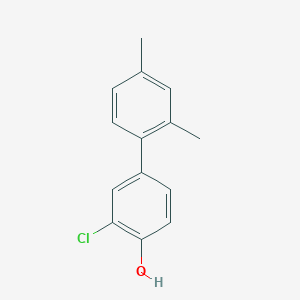
2-Chloro-4-(4-ethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-ethylphenyl)phenol, 95% (2C4EPP) is a commonly used chemical compound found in many industrial and commercial applications. It is important to understand the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this chemical compound.
Scientific Research Applications
2-Chloro-4-(4-ethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as 2-chloro-4-methylphenol, which is used in the synthesis of pharmaceuticals. 2-Chloro-4-(4-ethylphenyl)phenol, 95% is also used in the synthesis of polyurethanes and other polymers. In addition, 2-Chloro-4-(4-ethylphenyl)phenol, 95% is used in the synthesis of dyes and pigments, as well as in the synthesis of other organic compounds.
Mechanism of Action
2-Chloro-4-(4-ethylphenyl)phenol, 95% is an organic compound that acts as a nucleophile in organic chemistry. It can react with electrophiles, such as acids, to form a new compound. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
2-Chloro-4-(4-ethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, 2-Chloro-4-(4-ethylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-fungal properties. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-ethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, which makes it easy to store and handle. However, 2-Chloro-4-(4-ethylphenyl)phenol, 95% can be toxic if inhaled or ingested, so it should be handled with caution.
Future Directions
There are several potential future directions for research involving 2-Chloro-4-(4-ethylphenyl)phenol, 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and other compounds. Additionally, research into the synthesis of derivatives of 2-Chloro-4-(4-ethylphenyl)phenol, 95% may lead to new applications for the compound. Finally, research into the environmental impact of 2-Chloro-4-(4-ethylphenyl)phenol, 95% may lead to new methods for its disposal and/or recycling.
Synthesis Methods
2-Chloro-4-(4-ethylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves condensation of 4-ethylphenol and chloroacetic acid in the presence of pyridine. The second step involves the reaction of the intermediate product with sodium hydroxide and sodium chloride in an aqueous solution. The final product is a white, crystalline solid.
properties
IUPAC Name |
2-chloro-4-(4-ethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-2-10-3-5-11(6-4-10)12-7-8-14(16)13(15)9-12/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMJSTHBAQQBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685865 |
Source


|
| Record name | 3-Chloro-4'-ethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-ethylphenyl)phenol | |
CAS RN |
100716-66-3 |
Source


|
| Record name | 3-Chloro-4'-ethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














